molecular formula C8H12N2O2S B1517997 2-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid CAS No. 1218535-97-7

2-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid

Cat. No. B1517997
CAS RN: 1218535-97-7
M. Wt: 200.26 g/mol
InChI Key: JTJBEQLJFXCUQT-UHFFFAOYSA-N
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Description

The compound “2-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid” is a derivative of thiazole . Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . It is a pale yellow liquid with a pyridine-like odor . The thiazole ring is notable as a component of the vitamin thiamine (B1) .


Synthesis Analysis

The synthesis of thiazole derivatives has been extensively studied . For example, Guzeldemirci and Kucukbasmac synthesized a series of 2-alkyl/arylamino-5-((6-(4 bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles derivatives .


Molecular Structure Analysis

Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . The thiazole ring can undergo various chemical reactions due to its aromaticity .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis of Antiviral and Antifilarial Agents

The synthesis of thiazole derivatives, including those related to 2-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid, has been explored for their potential application in the development of antiviral and antifilarial agents. For example, studies have detailed the synthesis of thiazole compounds demonstrating significant in vitro and in vivo activity against specific viral and filarial infections, indicating their potential as leads in drug discovery efforts (Kumar et al., 1993).

Development of Heterocyclic γ-Amino Acids

Research has been conducted on the synthesis of heterocyclic γ-amino acids, which include derivatives of this compound. These compounds are of interest for their ability to mimic the secondary structures of proteins, such as helices and β-sheets, making them valuable in the design of peptidomimetics and drug discovery (Mathieu et al., 2015).

Corrosion Inhibition

The application of thiazole derivatives in corrosion inhibition has been investigated, with studies showing that compounds like 2-amino-4-methyl-thiazole can effectively protect mild steel surfaces in acidic environments. This research suggests that thiazole compounds could serve as environmentally friendly corrosion inhibitors in industrial applications (Yüce et al., 2014).

Antimicrobial and Antitubercular Activities

Thiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Studies demonstrate that certain thiazole-based compounds exhibit promising activity against a range of bacterial and fungal pathogens, as well as against Mycobacterium tuberculosis, highlighting their potential in the development of new antimicrobial agents (Katagi et al., 2013).

Solar Cell Applications

Research into the use of organic sensitizers for solar cell applications has included the synthesis of novel organic compounds with donor, electron-conducting, and anchoring groups. Thiazole derivatives have been engineered to enhance the efficiency of solar cells, demonstrating the versatility of these compounds in material science and renewable energy research (Kim et al., 2006).

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular processes . For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives , it is likely that this compound affects multiple pathways. These could potentially include pathways involved in inflammation, microbial growth, and cell proliferation, among others.

Pharmacokinetics

The physicochemical properties of thiazole derivatives, such as their solubility and stability, can influence their pharmacokinetic behavior .

Result of Action

Based on the reported biological activities of thiazole derivatives , this compound may have potential effects such as anti-inflammatory, antimicrobial, and antitumor activities.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid. Factors such as pH can affect the yield of thiazole derivatives . Additionally, the presence of other substances in the environment, such as proteins or other drugs, may also influence the compound’s action.

properties

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-3-6(7(11)12)10-8-9-5(2)4-13-8/h4,6H,3H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJBEQLJFXCUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC1=NC(=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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